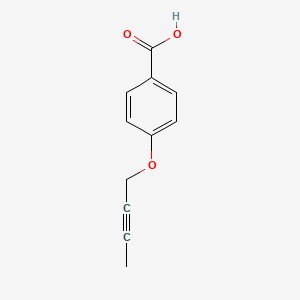
4-But-2-ynyloxy-benzoic acid
Descripción general
Descripción
4-But-2-ynyloxy-benzoic acid is a chemical compound with the molecular formula C11H10O3. It has a molecular weight of 190.19 g/mol. It is a derivative of benzoic acid, which is one of the most common organic acids .
Synthesis Analysis
The synthesis of 4-But-2-ynyloxy-benzoic acid can be achieved from Benzoic acid, 4-(2-butyn-1-yloxy)-, methyl ester . A green methodology has been developed for the synthesis of ether by the reaction of 4-hydroxy benzoic acid and benzyl chloride using a surfactant as a catalyst . This method is eco-friendly and less toxic .Molecular Structure Analysis
The molecular structure of 4-But-2-ynyloxy-benzoic acid consists of a benzoic acid group attached to a but-2-ynyloxy group . The average mass of the molecule is 176.169 Da and the monoisotopic mass is 176.047348 Da .Chemical Reactions Analysis
The reaction mechanism of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .Aplicaciones Científicas De Investigación
Fungal Isolation and Biotransformation
4-Hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid and its derivatives, including structurally related compounds, were isolated from the fungus Curvularia fallax. These compounds underwent biotransformation, leading to various prenylated benzoic acids. This study highlights the potential of fungi in producing unique organic compounds and their transformations (Abraham & Arfmann, 1990).
Solar Energy Conversion
4-(7-Ethynylbenzo[c][1,2,5]thiadiazol-4-yl)benzoic acid, a derivative structurally similar to 4-But-2-ynyloxy-benzoic acid, has been studied for its use in dye-sensitized solar cells. These cells demonstrated a high power conversion efficiency and outstanding stability, suggesting the potential of such compounds in renewable energy applications (Yang et al., 2016).
Protecting Groups in Organic Synthesis
2-(Prenyloxymethyl)benzoic (POMB) group, another structurally related compound, was introduced as a new temporary protecting group for alcohols. This development enhances the versatility of benzoic acid derivatives in complex organic synthesis processes (Vatèle, 2005).
Crystal and Molecular Structure Studies
Studies on the molecular and crystal structures of various benzoic acid derivatives, including 4-(ω-Cyanoalkyloxy)Benzoic Acids, have provided insights into their crystallography. These studies are fundamental for understanding the properties and applications of these compounds in various fields (Zugenmaier et al., 2003).
Detection of Reactive Oxygen Species
4-Hydroxy-benzoic acid derivatives have been used in the development of novel fluorescence probes for detecting reactive oxygen species. This application is crucial in biological and chemical research, especially in studying oxidative stress and cellular metabolism (Setsukinai et al., 2003).
Mecanismo De Acción
Direcciones Futuras
The future directions for 4-But-2-ynyloxy-benzoic acid could involve its use in the development of new drug delivery systems. For instance, a new drug delivery system based on a tetrabranched peptide known as NT4, which is a promising cancer theranostic due to its high cancer selectivity, has been developed . The NT4 is directly conjugated with one, two, or three units of paclitaxel .
Propiedades
IUPAC Name |
4-but-2-ynoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHPBKCZMFMFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-But-2-ynyloxy-benzoic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

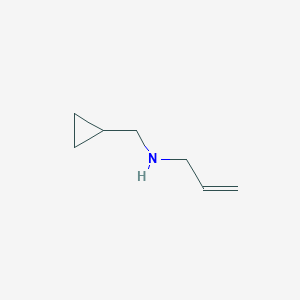
![6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3262815.png)
![(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3262820.png)
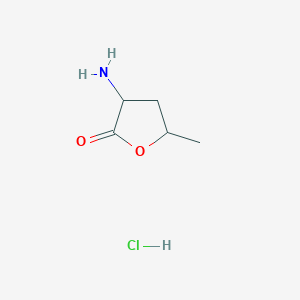
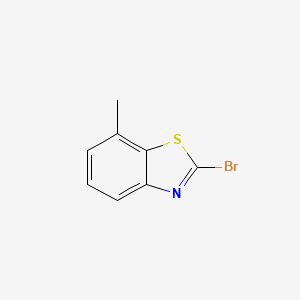

![Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene](/img/structure/B3262858.png)
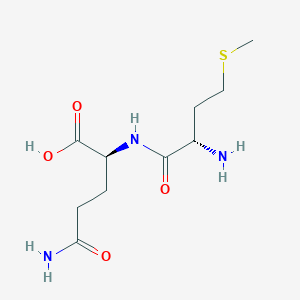
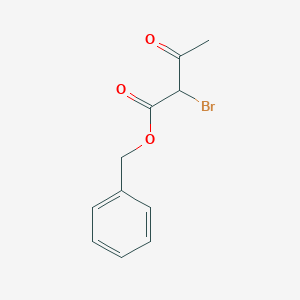
![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)
![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)
![Diethyl [(2-oxopropyl)amino]propanedioate](/img/structure/B3262902.png)
![3-[(2-Nitrophenyl)amino]propanamide](/img/structure/B3262917.png)
